(2-Chlorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone is a chemical compound that belongs to the class of thiazepanes, which are heterocyclic compounds containing sulfur and nitrogen in their ring structure. This compound is characterized by its unique structure, which includes a chlorophenyl group and a thiazepan moiety, making it of interest in various fields such as medicinal chemistry and materials science.
The compound can be sourced from chemical suppliers and databases, with detailed information available through platforms like BenchChem and PubChem. Its molecular formula is , indicating the presence of chlorine, nitrogen, oxygen, and sulfur in its structure.
The synthesis of (2-Chlorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone typically involves several steps:
The synthesis may require specific reagents such as:
The molecular structure of (2-Chlorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone can be represented using various structural notations:
C1=CC=C(C=C1Cl)C(=O)N2CCSCC2C3=CC=CC=C3This notation provides insight into the connectivity of atoms within the molecule.
C1=CC=C(C=C1Cl)C(=O)N2CCSCC2C3=CC=CC=C3InChI=1S/C17H16ClNOS/c18-15-8-6-14(7-9-15)17(20)19-13-5-4-12(21)10-11-13/h4-11H,12H2,(H,19,20)This data is crucial for computational modeling and further chemical analysis.
(2-Chlorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (2-Chlorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone involves its interaction with biological targets at the molecular level.
Research indicates that compounds with similar structures often demonstrate significant biological activities, making them candidates for drug development.
Scientific Uses:
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: